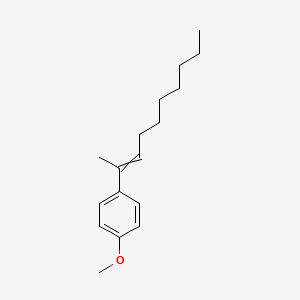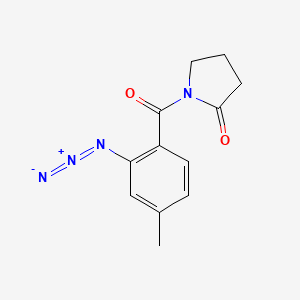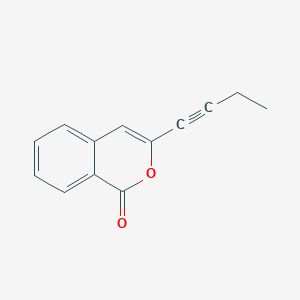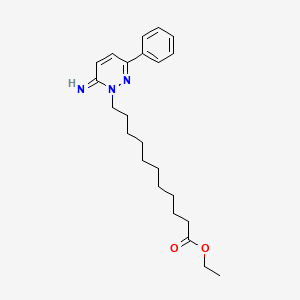![molecular formula C22H23N4+ B15160024 3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium CAS No. 666251-14-5](/img/structure/B15160024.png)
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium is a complex organic compound that belongs to the phenazinium family This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a phenyl group attached to a phenazinium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium typically involves the oxidative cyclization of o-substituted toluidines with 4-amino-N,N-dimethylaniline and aniline using potassium permanganate as an oxidant . The reaction conditions, such as temperature, pH, reaction time, and the ratio of raw materials, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and consistent quality. The process involves strict control of reaction parameters to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidant.
Reduction: Hydrogenation using metal catalysts can be employed for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenazinium derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: Used in the production of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of 3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)phenol: Shares the dimethylamino group but differs in overall structure.
5-Amino-1,3-dimethylpyrazole: Contains an amino group and a dimethyl group but has a pyrazole core.
N,N-Dimethyl-1,3-diaminopropane: Similar in having dimethyl and amino groups but differs in the backbone structure.
Uniqueness
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium is unique due to its phenazinium core, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
666251-14-5 |
|---|---|
Formule moléculaire |
C22H23N4+ |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
10-[3-(dimethylamino)phenyl]-1,3-dimethylphenazin-10-ium-2-amine |
InChI |
InChI=1S/C22H22N4/c1-14-12-19-22(15(2)21(14)23)26(20-11-6-5-10-18(20)24-19)17-9-7-8-16(13-17)25(3)4/h5-13,23H,1-4H3/p+1 |
Clé InChI |
KKVDOZNLQCLGJB-UHFFFAOYSA-O |
SMILES canonique |
CC1=CC2=NC3=CC=CC=C3[N+](=C2C(=C1N)C)C4=CC(=CC=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


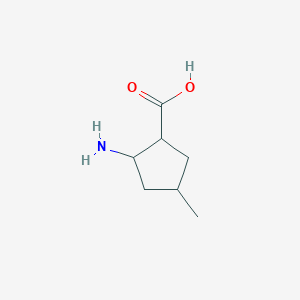
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)

![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)

![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)

![Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-](/img/structure/B15160009.png)
